molecular formula C7H12ClN3 B13164773 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine

1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13164773
M. Wt: 173.64 g/mol
InChI Key: IZWYKNOMDCAAJX-UHFFFAOYSA-N
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Description

1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C7H12ClN3 and its molecular weight is 173.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

1-butan-2-yl-4-chloropyrazol-3-amine

InChI

InChI=1S/C7H12ClN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

IZWYKNOMDCAAJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)N)Cl

Origin of Product

United States

Foundational & Exploratory

1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine CAS 1006470-47-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine (CAS 1006470-47-8) is a specialized heterocyclic intermediate belonging to the aminopyrazole class.[1] It serves as a critical pharmacophore scaffold in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ATP-competitive kinase inhibitors in oncology.[2]

Its structural uniqueness lies in the sec-butyl (butan-2-yl) moiety at the N1 position, which introduces chirality and increased lipophilicity compared to methyl/ethyl analogs, enhancing membrane permeability and hydrophobic pocket occupancy in target proteins.[1] The C4-chlorine atom provides metabolic stability (blocking oxidative metabolism) and halogen-bonding capabilities, while the C3-amine acts as a versatile handle for amide coupling or Sandmeyer transformations.[1]

Physicochemical Properties

Note: As a specialized intermediate, some values are predicted based on Structure-Activity Relationship (SAR) consensus for 4-chloro-3-aminopyrazoles.[1]

PropertyValue / DescriptionConfidence
Molecular Formula C₇H₁₂ClN₃Exact
Molecular Weight 173.64 g/mol Exact
Appearance Off-white to pale yellow solid or viscous oilHigh (Analog based)
Chirality Contains 1 stereocenter (butan-2-yl).[3][4][5][6] CAS usually implies racemate.[2]Exact
Predicted LogP 2.1 ± 0.3Computed (XLogP3)
H-Bond Donors 1 (Primary Amine)Exact
H-Bond Acceptors 2 (Pyrazole Nitrogens)Exact
pKa (Conjugate Acid) ~3.5 - 4.0 (Pyrazole N2)Predicted
Solubility Soluble in DMSO, MeOH, DCM; Low water solubility.[1]High

Synthetic Methodologies

This section details two primary routes for the synthesis of CAS 1006470-47-8. Route A is preferred for regioselectivity, while Route B is a functionalization strategy.[2]

Route A: Regioselective Cyclization (De Novo Synthesis)

This method avoids the formation of the unwanted 1,5-isomer by using a pre-functionalized nitrile.[1]

Reagents:

  • 2,3-Dichloroacrylonitrile (or 2-chloro-3-ethoxyacrylonitrile)[1]

  • sec-Butylhydrazine hydrochloride[1]

  • Triethylamine (Et₃N) or K₂CO₃[1]

  • Ethanol (EtOH)[1][7]

Protocol:

  • Preparation: In a 3-neck round-bottom flask under N₂, dissolve sec-butylhydrazine hydrochloride (1.0 eq) in EtOH. Add Et₃N (2.2 eq) dropwise at 0°C to liberate the free hydrazine.[2]

  • Addition: Add 2,3-dichloroacrylonitrile (1.0 eq) dropwise, maintaining temperature <10°C. The reaction is exothermic.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by TLC/LC-MS should show the disappearance of the nitrile.[2]

  • Workup: Cool to room temperature. Remove EtOH under reduced pressure. Resuspend the residue in EtOAc and wash with water and brine.[2]

  • Purification: The crude product is purified via silica gel chromatography (Hexane:EtOAc gradient).

Mechanism: The sec-butylhydrazine undergoes a Michael addition to the β-carbon of the acrylonitrile, followed by an intramolecular cyclization attacking the nitrile carbon.[2] Spontaneous aromatization eliminates HCl (or ethanol if using the ethoxy variant) to yield the 3-amino-4-chloropyrazole.

Route B: C4-Chlorination of 3-Aminopyrazole

Used when the non-chlorinated precursor (1-(butan-2-yl)-1H-pyrazol-3-amine) is available.[1]

Reagents:

  • N-Chlorosuccinimide (NCS)[1]

  • Acetonitrile (ACN) or DMF[1]

Protocol:

  • Dissolve 1-(butan-2-yl)-1H-pyrazol-3-amine (1.0 eq) in ACN.

  • Add NCS (1.05 eq) portion-wise at 0°C to prevent over-chlorination or oxidation of the amine.[2]

  • Stir at Room Temperature for 2–12 hours.

  • Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to neutralize active chlorine species.[2]

  • Extract with DCM, dry over MgSO₄, and concentrate.

Reaction Workflows & Pathways (Visualization)

Synthesis Pathway Diagram

The following diagram illustrates the logical flow for both synthesis routes described above.

Synthesis_Pathways cluster_0 Route A: De Novo Cyclization cluster_1 Route B: Late-Stage Functionalization start_A 2,3-Dichloroacrylonitrile intermediate_A Michael Adduct (Intermediate) start_A->intermediate_A Michael Addition (EtOH, Et3N) reagent_A sec-Butylhydrazine reagent_A->intermediate_A product TARGET: 1-(Butan-2-yl)-4-chloro- 1H-pyrazol-3-amine intermediate_A->product Cyclization & Aromatization start_B 1-(Butan-2-yl)-1H-pyrazol-3-amine start_B->product Electrophilic Aromatic Substitution (ACN, 0°C) reagent_B N-Chlorosuccinimide (NCS) reagent_B->product

Caption: Figure 1. Dual synthetic pathways for CAS 1006470-47-8 showing regioselective cyclization (Route A) and chlorination (Route B).

Biological Mechanism of Action (Contextual)

This molecule is a "warhead" precursor.[2] The diagram below shows how it integrates into a bioactive molecule (e.g., SDHI Fungicide) and interacts with the target protein.

MOA_Context scaffold 1-(Butan-2-yl)-4-chloro- 1H-pyrazol-3-amine coupling Amide Coupling (with Acid Chloride) scaffold->coupling drug Active SDHI / Kinase Inhibitor coupling->drug target Target Protein (SDH Complex II or Kinase) drug->target Inhibition interaction1 H-Bonding (Amide Linker) target->interaction1 interaction2 Hydrophobic Pocket (sec-Butyl + Cl) target->interaction2 interaction1->drug interaction2->drug

Caption: Figure 2. Transformation of the amine intermediate into a bioactive inhibitor and its binding mode.

Applications in Drug Discovery

Agrochemicals (SDHI Fungicides)

Pyrazoles are the cornerstone of Succinate Dehydrogenase Inhibitors.[2] The 4-chloro substituent prevents rapid metabolic degradation (unlike the unsubstituted analog), while the N-alkyl group dictates species selectivity.[1]

  • Utility: Used to synthesize carboxamide fungicides targeting Alternaria and Septoria species.[2]

  • Key Reaction: The C3-amine is reacted with ortho-substituted benzoyl chlorides to form the active amide bond.[2]

Pharmaceutical Kinase Inhibitors

In oncology, aminopyrazoles mimic the adenine ring of ATP.[2]

  • Target: JAK (Janus Kinase) or Aurora Kinase families.[2]

  • Role: The pyrazole nitrogen acts as a hydrogen bond acceptor for the kinase "hinge" region, while the sec-butyl group explores the ribose binding pocket or solvent front.[2]

Safety & Handling Standards

  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods.[2]

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[2]

References

  • Organic Syntheses. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Org.[2][8][9] Synth.2013 , 90, 301-315.[1][2] (Foundational protocol for N-alkyl aminopyrazole synthesis).

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[2] Current Organic Chemistry, 2012 .[2] (Review of regioselective cyclization methods).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 3-Amino-4-chloropyrazole derivatives." (General physicochemical data for class analogs).

  • ResearchGate. "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles." (Alternative synthesis strategies).

Sources

chemical structure of 1-sec-butyl-4-chloro-3-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and application profile of 1-sec-butyl-4-chloro-3-aminopyrazole , a specialized heterocyclic building block used in the discovery of agrochemicals (SDHI fungicides, acaricides) and pharmaceutical kinase inhibitors.

Executive Summary

1-sec-butyl-4-chloro-3-aminopyrazole is a trisubstituted pyrazole intermediate characterized by a sec-butyl group at the N1 position, a primary amino group at C3, and a chlorine atom at C4. It serves as a critical scaffold for pyrazole-4-carboxamide fungicides and aminopyrazole-based kinase inhibitors . Its structural uniqueness lies in the steric bulk and chirality of the sec-butyl group, which modulates lipophilicity and binding pocket affinity compared to standard methyl or ethyl analogs.

Key Parameter Data
Chemical Name 1-(sec-butyl)-4-chloro-1H-pyrazol-3-amine
Molecular Formula C₇H₁₂ClN₃
Molecular Weight 173.64 g/mol
Core Scaffold 1H-Pyrazole
Primary Application Intermediate for SDHI Fungicides, JAK/Kinase Inhibitors

Chemical Identity & Structure

Structural Analysis

The molecule consists of a planar, aromatic pyrazole ring substituted at three positions.

  • N1 Position: Substituted with a sec-butyl (1-methylpropyl) group. This introduces a chiral center (R/S) at the carbon attached to the nitrogen, increasing the molecule's lipophilicity (LogP) and steric demand.

  • C3 Position: Substituted with a primary amine (-NH₂) . This group acts as a nucleophile for downstream acylation or urea formation.

  • C4 Position: Substituted with a chlorine (-Cl) atom. This halogen provides electronic modulation (electron-withdrawing) and blocks metabolic oxidation at the 4-position, a common liability in pyrazole drugs.

Isomerism and Numbering

Correct regiochemical numbering is vital, as the 1,3-isomer is distinct from the 1,5-isomer.

  • Target Structure: 3-amino (distal to N1-substituent).

  • Common Byproduct: 5-amino (proximal to N1-substituent).

SMILES: CCC(C)n1cc(Cl)c(N)n1 InChIKey: (Predicted) Generic-Pyraz-Key

Synthesis & Manufacturing Methodologies

The synthesis of 1-sec-butyl-4-chloro-3-aminopyrazole presents a regioselectivity challenge. Direct alkylation of 3-amino-4-chloropyrazole often yields mixtures of N1 and N2 isomers. The preferred industrial route utilizes a cyclocondensation strategy to ensure N1 regiocontrol, followed by electrophilic chlorination.

Preferred Route: Cyclocondensation & Chlorination

This protocol ensures high regioselectivity for the 3-amino isomer over the 5-amino isomer.

Step 1: Hydrazine Formation Reaction of sec-butyl bromide with hydrazine hydrate yields sec-butylhydrazine.

Step 2: Cyclization (Regiocontrol) Condensation of sec-butylhydrazine with 2-chloroacrylonitrile (or 2,3-dichloropropionitrile).

  • Mechanism:[1][2] The hydrazine nitrogen attacks the nitrile carbon (Pinner-like) or the double bond depending on conditions. Using 2-chloroacrylonitrile in the presence of base (e.g., Et₃N) typically favors the formation of the 1-alkyl-3-aminopyrazole core.

  • Note: Reaction with simple

    
    -ketonitriles would favor the 5-amino isomer; the nitrile derivative is crucial for 3-amino selectivity.
    

Step 3: C4-Chlorination Electrophilic halogenation of the 1-sec-butyl-3-aminopyrazole intermediate using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

  • Conditions: DMF or Acetonitrile, 0°C to RT.

  • Selectivity: The C4 position is the most electron-rich site, ensuring exclusive mono-chlorination.

Visualization of Synthesis Pathway

SynthesisRoute Start1 sec-Butyl Bromide Inter1 sec-Butylhydrazine Start1->Inter1 Alkylation Start2 Hydrazine Hydrate Start2->Inter1 Inter2 1-sec-butyl-3-aminopyrazole Inter1->Inter2 Cyclization (Regioselective) Reagent 2-Chloroacrylonitrile Reagent->Inter2 Final 1-sec-butyl-4-chloro- 3-aminopyrazole Inter2->Final Electrophilic Chlorination Chlorinating NCS (DMF) Chlorinating->Final

Figure 1: Step-wise synthesis ensuring regiochemical fidelity at the N1 and C4 positions.

Physicochemical Properties (Predicted)

Due to the specific nature of the sec-butyl derivative, properties are derived from validated SAR data of the n-butyl and tert-butyl analogs.

PropertyValue / PredictionNotes
Physical State Viscous Oil or Low-Melting Solidsec-butyl disrupts crystal packing compared to n-butyl.
Boiling Point ~280°C (at 760 mmHg)Predicted based on MW and polarity.
pKa (Amino) ~3.5 - 4.0Weakly basic due to electron-withdrawing Cl at C4.
LogP 2.1 ± 0.3Moderate lipophilicity; suitable for agrochemical uptake.
Solubility Soluble in DCM, EtOAc, MeOH.Low water solubility.

Applications in Drug & Agrochemical Discovery[3][4]

Agrochemicals: SDHI Fungicides

This molecule is a bioisostere of the amine fragments used in Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Mechanism: The amino group is coupled with pyrazole-4-carboxylic acid chlorides (e.g., from Bixafen or Fluxapyroxad) to form the amide linkage.

  • Role of sec-butyl: The branched alkyl group fills hydrophobic pockets (valine/leucine rich regions) in the SDH enzyme complex, potentially offering different resistance profiles compared to methyl/ethyl analogs.

Pharmaceutical: Kinase Inhibitors

The 3-amino-4-chloropyrazole scaffold is a privileged structure in Janus Kinase (JAK) inhibition.

  • Binding Mode: The pyrazole nitrogens and the exocyclic amine often form a donor-acceptor motif with the kinase hinge region.

  • Fragment-Based Design: The 4-chloro group can be replaced via Suzuki coupling (using boronic acids) or left as a steric blocker to enforce conformation.

Experimental Workflow: Amide Coupling

To utilize this building block in library synthesis:

  • Dissolve 1.0 eq of 1-sec-butyl-4-chloro-3-aminopyrazole in dry DCM.

  • Add 1.2 eq Pyridine or DIPEA.

  • Cool to 0°C.

  • Add 1.1 eq Acid Chloride (R-COCl) dropwise.

  • Monitor by LCMS (Amino peak M+H 174 disappears; Amide peak appears).

References

  • Bagley, M. C., et al. (2007). "A new one-step synthesis of 3-amino-1-substituted pyrazoles." Tetrahedron Letters, 48(38), 6609-6612. Link

  • Fichez, J., Busca, P., & Prestat, G. (2018). "Recent advances in aminopyrazoles synthesis and functionalization." Current Organic Chemistry.
  • Sigma-Aldrich. "3-Amino-4-chloropyrazole Product Specification." (Analogous structure properties). Link

  • PubChem. "1-tert-Butyl-3-(4-chlorophenyl)-1H-pyrazole Compound Summary." (Structural analog data). Link

  • US Patent 5047551A. "Preparation of 4-chloropyrazoles." (Industrial chlorination protocols). Link

Sources

A Technical Guide to 4-Chloro-1H-Pyrazol-3-Amine Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its many variations, the 4-chloro-1H-pyrazol-3-amine substructure has emerged as a particularly powerful building block, primarily for the development of protein kinase inhibitors.[3][4] The strategic placement of the 3-amino group provides a critical hydrogen-bond donor/acceptor motif that mimics the hinge-binding interactions of ATP, while the 4-chloro substituent offers a vector for tuning electronic properties and exploring specific steric pockets within enzyme active sites. This guide provides an in-depth analysis of this scaffold, covering its synthesis, key medicinal chemistry applications, structure-activity relationships, and detailed experimental protocols for its synthesis and biological evaluation. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.

The Privileged Pyrazole Scaffold: A Foundation for Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, confers a unique combination of chemical stability, synthetic accessibility, and rich pharmacological potential.[5][6] This has led to its incorporation into a wide array of therapeutics, from anti-inflammatory agents like Celecoxib to anti-cancer drugs such as Crizotinib.[7]

Strategic Importance of the 4-Chloro and 3-Amino Substituents

The utility of the 4-chloro-1H-pyrazol-3-amine core is not accidental; it is a result of the specific functionalities at key positions:

  • The 3-Amino Group: This primary amine is crucial for establishing key interactions with biological targets. In the context of kinase inhibition, it often forms one or two hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, acting as a bioisostere for the N6-amino group of adenine.[8] This anchoring interaction is a cornerstone of the scaffold's efficacy. The amine also serves as a primary synthetic handle for introducing a vast array of substituents to explore different regions of the binding site.

  • The 4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C4 position modulates the pKa of the pyrazole ring nitrogens and the 3-amino group, influencing both target binding affinity and pharmacokinetic properties. Furthermore, this position points towards the solvent-exposed region in many kinase active sites, allowing the chlorine atom to form productive halogen bonds or serve as a non-obtrusive placeholder.

Synthesis of the Core Scaffold: 4-Chloro-1H-Pyrazol-3-Amine

The efficient and scalable synthesis of the core scaffold is paramount for its use in drug discovery campaigns. While several routes exist for substituted pyrazoles, a common and reliable strategy for this specific target involves the direct chlorination of a readily available aminopyrazole precursor.

Synthetic Strategy and Rationale

The synthesis begins with 1H-pyrazol-3-amine. The challenge lies in the regioselective introduction of a chlorine atom at the C4 position without affecting the other positions or the amino group. Direct electrophilic chlorination is the most straightforward approach. Reagents like N-chlorosuccinimide (NCS) are ideal for this purpose as they are milder than chlorine gas and provide good yields of the desired C4-chlorinated product. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which facilitates the dissolution of the starting material and the progress of the reaction.

The choice of NCS is causal: it provides an electrophilic chlorine source ("Cl+") in a controlled manner. The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C4 position is often the most kinetically favorable site for substitution on the 3-aminopyrazole ring system.

Detailed Experimental Protocol: Synthesis of 4-Chloro-1H-Pyrazol-3-Amine

Materials:

  • 1H-Pyrazol-3-amine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Dimethylformamide (DMF) (approx. 10 mL per gram of starting material)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazol-3-amine in DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reaction exotherm and minimize the formation of side products.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove any acidic impurities and residual DMF, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford 4-chloro-1H-pyrazol-3-amine as a solid.

Visualization: Synthesis Pathway

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Core Scaffold start 1H-Pyrazol-3-amine reagents 1. N-Chlorosuccinimide (NCS) 2. DMF, 0°C to RT start->reagents Electrophilic Chlorination product 4-Chloro-1H-pyrazol-3-amine reagents->product

Caption: Synthetic route to the 4-chloro-1H-pyrazol-3-amine core.

Medicinal Chemistry Applications: Targeting Protein Kinases

The 4-chloro-1H-pyrazol-3-amine scaffold is a premier "hinge-binding" fragment for designing protein kinase inhibitors.[8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation.[9]

Key Therapeutic Targets and Derivative Examples
  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a critical mediator of inflammation and necroptotic cell death.[9][10] Inhibiting its kinase activity is a promising strategy for treating inflammatory diseases. Derivatives of 4-chloro-1H-pyrazol-3-amine have been developed as potent and selective RIPK1 inhibitors.[9][11] The core scaffold typically occupies the hinge region, while substituents attached to the 3-amino group and the N1 position of the pyrazole are optimized to interact with other parts of the ATP-binding site.

  • Cyclin-Dependent (CDK) and Src Family Kinase Inhibitors: CDKs regulate the cell cycle, and their hyperactivity is a common driver of cancer.[12] The pyrazole core has been successfully used to develop potent inhibitors of various CDKs.[8][13] For example, N-(1H-pyrazol-3-yl)pyrimidin-4-amine-based compounds have shown high potency against CDK16.[8][12] Similarly, the scaffold has been employed in the design of inhibitors for Src family kinases, which are involved in cancer cell proliferation and metastasis.[14]

  • FLT3 and VEGFR2 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key targets in acute myeloid leukemia (AML) and angiogenesis, respectively. Pyrazolo[3,4-d]pyrimidine derivatives, often constructed from a 3-aminopyrazole starting material, have yielded potent dual inhibitors of these kinases.[15]

Visualization: General Kinase Inhibition Workflow

G cluster_core Core Scaffold cluster_synthesis Synthetic Elaboration cluster_library Compound Library cluster_screening Screening & Optimization core 4-Chloro-1H-pyrazol-3-amine synthesis Couple diverse building blocks (e.g., aryl halides, acyl chlorides) to N1 and 3-amino positions core->synthesis library Library of Novel Derivatives synthesis->library screening In Vitro Kinase Assays (e.g., IC50 determination) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis Iterative Design lead Lead Compound sar->lead

Caption: Workflow for developing kinase inhibitors from the core scaffold.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core scaffold is essential to optimize potency, selectivity, and drug-like properties.

Key Modification Points and Their Impact
  • N1-Position of the Pyrazole: Alkylation or arylation at this position is a common strategy to improve cell permeability and target engagement. The substituent can occupy the ribose-binding pocket of the kinase, and its size and nature can be tuned to achieve selectivity between different kinases.

  • 3-Amino Group: This is the most frequently modified position. Acylation or, more commonly, arylation via SNAr or Buchwald-Hartwig coupling introduces larger groups that can access deeper pockets of the active site, such as the back pocket adjacent to the gatekeeper residue. This is often the primary driver of potency and selectivity.

  • 4-Chloro Group: While often retained, replacing the chlorine with other small groups (e.g., methyl, cyano) can fine-tune the electronic environment and probe for specific interactions. In some cases, replacing it with hydrogen can be beneficial if the chloro group causes a steric clash.

Data Summary: Representative Kinase Inhibitor Derivatives
Compound ClassR1 (N1-Position)R2 (3-Amino Substituent)Target KinaseIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidine- (Fused Ring)4-chloro-3-(trifluoromethyl)phenylFLT3 / VEGFR23 / 1[15]
1H-Pyrazol-3-amineHPyrimidinyl derivativeCDK1633 (EC50)[8][12]
1H-Pyrazol-3-aminePhenyl-ethyl2-chlorophenylSrc- (Data in paper)[14]
1H-Pyrazol-3-amineComplex arylComplex arylRIPK1< 10[9]

Note: The table presents a selection of data to illustrate the scaffold's application. Structures are complex and IC50 values are highly dependent on the full final structure.

In Vitro Biological Evaluation Protocol

To assess the efficacy of newly synthesized derivatives, a robust and quantitative in vitro assay is required. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay (Promega)

Principle: This assay quantifies kinase activity by measuring ADP formation. In the first step, the kinase reaction proceeds. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly formed ADP back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor compounds in DMSO. Then, dilute further into the appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide for that kinase, and ATP to the assay buffer.

  • Initiation: Add the diluted test compounds to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The 4-chloro-1H-pyrazol-3-amine scaffold is a validated and highly valuable starting point for the design of potent and selective enzyme inhibitors, particularly for the protein kinase family. Its synthetic tractability and ideal placement of hydrogen-bonding and derivatization vectors have cemented its role in modern drug discovery.[3][16] Future applications will likely see this core integrated into more complex therapeutic modalities, such as targeted protein degraders (PROTACs), where the scaffold serves as the warhead to bind the target protein, or in the development of covalent inhibitors by introducing a reactive group on a substituent. The continued exploration of the chemical space around this privileged core promises to yield new therapeutic agents for a host of challenging diseases.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • 4-Chloro-1H-pyrazol-3-amine. MySkinRecipes. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. [Link]

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The Strategic Role of 4-Chloropyrazoles in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Kinase Challenge and the Pyrazole Solution

Protein kinases, as central regulators of cellular signaling, have long been a focal point of drug discovery, particularly in oncology.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern pharmacology.[3] Among the myriad of heterocyclic scaffolds employed in this endeavor, the pyrazole ring has emerged as a "privileged" structure.[4][5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal anchor for engaging the ATP-binding site of kinases.[6] This guide delves into the specific and strategic role of a key derivative, the 4-chloropyrazole moiety, in the design and discovery of next-generation kinase inhibitors.

The 4-Chloropyrazole Moiety: A Chemo-Strategic Advantage

The introduction of a chlorine atom at the C4 position of the pyrazole ring is not a trivial substitution. This modification imparts several crucial advantages that medicinal chemists leverage to enhance the potency, selectivity, and overall drug-like properties of kinase inhibitors.

Enhancing Binding Affinity and Modulating Selectivity

The chlorine atom, with its electron-withdrawing nature and specific steric profile, plays a pivotal role in fine-tuning the interaction of the inhibitor with the kinase active site. It can form specific halogen bonds with backbone carbonyls or other residues within the ATP-binding pocket, thereby increasing the inhibitor's residence time and potency. Furthermore, the precise placement of the chlorine can introduce steric hindrance that disfavors binding to off-target kinases, thus improving the selectivity profile of the compound.[7] This is a critical aspect of modern kinase inhibitor design, as off-target effects are a major source of toxicity and adverse events in the clinic.

Improving Physicochemical and Pharmacokinetic Properties

Beyond its direct role in target engagement, the 4-chloro substituent can significantly influence the overall physicochemical properties of a molecule. It can modulate lipophilicity (LogP), which in turn affects solubility, cell permeability, and metabolic stability. Strategic chlorination can be a key tool in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, a critical hurdle in the path from a promising hit to a viable therapeutic.[8]

Structure-Activity Relationship (SAR) of 4-Chloropyrazole-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors is an iterative process of chemical synthesis and biological evaluation, guided by the principles of structure-activity relationships (SAR). The 4-chloropyrazole core provides a robust platform for systematic chemical modifications to explore and optimize these relationships.

The Importance of the N1 and C3/C5 Substituents

While the 4-chloro group acts as a key anchor, the substituents at the N1, C3, and C5 positions of the pyrazole ring are crucial for dictating the inhibitor's potency and selectivity for a specific kinase target.

  • N1-Substitution: The N1 position is often functionalized with various aryl or alkyl groups to extend into solvent-exposed regions of the ATP-binding site or to pick up additional interactions with surface residues. The nature of this substituent can significantly impact the overall kinase selectivity profile.

  • C3 and C5-Substitutions: The C3 and C5 positions offer vectors for introducing moieties that can interact with the "hinge" region of the kinase, a critical hydrogen-bonding area for ATP binding. Additionally, these positions can be modified to target the "gatekeeper" residue, a key determinant of kinase selectivity.

Case Study: 4-Chloropyrazoles in c-Jun N-terminal Kinase (JNK) Inhibition

Research into JNK inhibitors has demonstrated the utility of the 4-chloropyrazole scaffold. By systematically varying the substituents on the pyrazole ring, researchers have been able to develop potent and selective inhibitors of JNK3.[2] This work highlights the power of the 4-chloropyrazole core as a starting point for generating compound libraries for SAR studies.

The following table summarizes key SAR insights for a hypothetical series of 4-chloropyrazole-based JNK inhibitors:

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentJNK3 IC50 (nM)p38α IC50 (nM)Selectivity (p38α/JNK3)
CPZ-001 MethylPhenylH150>10,000>66
CPZ-002 EthylPhenylH120>10,000>83
CPZ-003 Methyl4-FluorophenylH50>10,000>200
CPZ-004 MethylPhenylMethyl200>10,000>50

This table is illustrative and does not represent actual experimental data.

Synthetic Strategies for 4-Chloropyrazole Derivatives

The efficient synthesis of 4-chloropyrazole derivatives is a prerequisite for their exploration in kinase inhibitor discovery programs. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.

Direct Chlorination of Pyrazoles

One of the most direct methods for the synthesis of 4-chloropyrazoles is the electrophilic chlorination of a pre-formed pyrazole ring. This can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride. Electrochemical methods have also been explored for the synthesis of 4-chloropyrazoles.[9]

Cyclization Reactions

Alternatively, the 4-chloropyrazole ring can be constructed through cyclization reactions. For example, the reaction of a chlorinated 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine can yield the desired 4-chloropyrazole core. This approach allows for the introduction of diversity at the N1 and C3/C5 positions.

Experimental Protocol: Synthesis of a Generic N1-Aryl-4-chloropyrazole

This protocol outlines a general procedure for the synthesis of an N1-aryl-4-chloropyrazole, a common intermediate in kinase inhibitor synthesis.

Step 1: Synthesis of 1-Aryl-1H-pyrazole

  • To a solution of 1,3-dimethoxy-1,3-propanedione (1.0 eq) in ethanol, add the desired arylhydrazine hydrochloride (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1-aryl-1H-pyrazole.

Step 2: Chlorination of 1-Aryl-1H-pyrazole

  • Dissolve the 1-aryl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N1-aryl-4-chloropyrazole.

Visualization of Key Concepts

Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylation Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Ligand Ligand Ligand->Receptor Binding

Caption: A generalized kinase signaling cascade.

Kinase Inhibitor Screening Workflow

Kinase_Inhibitor_Screening Compound_Library Compound_Library High-Throughput_Screening High-Throughput_Screening Compound_Library->High-Throughput_Screening Hit_Identification Hit_Identification High-Throughput_Screening->Hit_Identification Hit-to-Lead_Optimization Hit-to-Lead_Optimization Hit_Identification->Hit-to-Lead_Optimization Lead_Compound Lead_Compound Hit-to-Lead_Optimization->Lead_Compound Preclinical_Development Preclinical_Development Lead_Compound->Preclinical_Development

Caption: A typical workflow for kinase inhibitor discovery.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core_Scaffold 4-Chloropyrazole Core Chemical_Modification Chemical_Modification Core_Scaffold->Chemical_Modification Biological_Assay Biological_Assay Chemical_Modification->Biological_Assay SAR_Data SAR_Data Biological_Assay->SAR_Data Design_New_Analogs Design_New_Analogs SAR_Data->Design_New_Analogs Design_New_Analogs->Chemical_Modification

Caption: The iterative cycle of SAR studies.

Conclusion and Future Perspectives

The 4-chloropyrazole scaffold has proven to be a remarkably versatile and effective platform for the discovery of novel kinase inhibitors. Its unique chemical properties allow for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic profiles. As our understanding of the human kinome continues to expand, and as new kinase targets emerge, the strategic application of the 4-chloropyrazole moiety will undoubtedly continue to play a significant role in the development of targeted therapies for a wide range of diseases. Future work will likely focus on the development of more complex and highly substituted 4-chloropyrazole derivatives, as well as their incorporation into novel drug delivery systems and combination therapies.

References

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Versatility of the Substituted Aminopyrazole Scaffold

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2] The 1,3,4-trisubstituted pyrazole motif, in particular, offers a geometrically defined and functionally rich scaffold for drug design. The target molecule, 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine , is a prime example of a valuable pharmaceutical intermediate.[3] Its structure is strategically designed for subsequent elaboration:

  • The 3-amino group serves as a versatile nucleophilic handle, ideal for forming amide bonds, sulfonamides, or participating in coupling reactions to build more complex molecular architectures.[4][5]

  • The 4-chloro substituent not only influences the electronic properties of the pyrazole ring but also provides a potential site for cross-coupling reactions, although it is generally less reactive than a bromo or iodo substituent.

  • The N1-sec-butyl group imparts specific steric and lipophilic characteristics, which can be crucial for modulating a final compound's solubility, metabolic stability, and binding affinity to its biological target.

This document provides a comprehensive guide to the synthesis, characterization, and strategic application of this intermediate for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices and robust analytical confirmation.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective laboratory execution.

PropertyValueReference / Note
IUPAC Name 1-(sec-Butyl)-4-chloro-1H-pyrazol-3-amine-
Molecular Formula C₇H₁₂ClN₃-
Molecular Weight 173.64 g/mol -
Appearance Expected to be an off-white to yellow solid or oilBased on similar compounds
Solubility Soluble in methanol, dichloromethane, ethyl acetate; low solubility in waterBased on structural properties

Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from analogous aminopyrazoles and chloropyrazoles suggest the following precautions.[6][7]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[6]

Recommended Synthetic Pathway & Strategy

The synthesis of 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine is most efficiently approached via a two-step sequence starting from the commercially available 3-amino-1H-pyrazole. The chosen strategy prioritizes regiochemical control and utilizes robust, scalable reactions.

The core logic is to first install the chloro group at the C4 position, which is activated towards electrophilic substitution. Subsequent N-alkylation of the resulting 4-chloro-1H-pyrazol-3-amine provides the target compound. Performing the chlorination first avoids potential side reactions and simplifies purification compared to alkylating the unsubstituted aminopyrazole, which could yield a mixture of N1 and N2 isomers.[8]

G cluster_0 A 3-Amino-1H-pyrazole B 4-Chloro-1H-pyrazol-3-amine A->B Step 1: Electrophilic Chlorination (e.g., TCCA, DCM) C 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine B->C Step 2: N-Alkylation (2-Bromobutane, Base, DMF)

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-pyrazol-3-amine

This protocol employs Trichloroisocyanuric acid (TCCA) as a mild, efficient, and operationally simple chlorinating agent for the pyrazole core, a method well-supported in the literature for its high yields and green chemistry profile.[9][10]

Materials:

  • 3-Amino-1H-pyrazole

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-amino-1H-pyrazole (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL per gram of pyrazole).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of TCCA: In a separate flask, prepare a solution of TCCA (0.35 eq) in anhydrous DCM. Add this solution dropwise to the cooled pyrazole solution over 30 minutes. Causality Note: TCCA is used in a slight substoichiometric amount relative to the three available chlorine atoms to control the reaction and prevent over-chlorination. The slow addition at 0 °C is critical to manage the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated Na₂S₂O₃ solution to neutralize any unreacted TCCA, followed by saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can often be used directly in the next step or purified further by silica gel column chromatography if necessary (eluent: ethyl acetate/hexanes gradient).

Protocol 2: N-Alkylation to Yield 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine

This procedure utilizes a standard N-alkylation method with a strong base to deprotonate the pyrazole nitrogen, creating a potent nucleophile for reaction with the alkyl halide.[11][12]

Materials:

  • 4-Chloro-1H-pyrazol-3-amine (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Bromobutane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringes, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add NaH (1.2 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum. Add anhydrous DMF to the flask.

  • Deprotonation: Cool the stirred NaH suspension to 0 °C. Dissolve the 4-chloro-1H-pyrazol-3-amine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N1-H, driving the reaction forward. The evolution of hydrogen gas will be observed. This step must be done under an inert atmosphere as NaH reacts violently with water.[11]

  • Alkylation: After stirring at 0 °C for 30 minutes, add 2-bromobutane (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using an ethyl acetate in hexanes gradient) to isolate the final product.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the structure and purity of the final intermediate.

G cluster_0 A Final Product 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine B NMR Spectroscopy (¹H, ¹³C, NOESY) A->B Structure Confirmation C Mass Spectrometry (LC-MS / HRMS) A->C Molecular Weight Confirmation D FTIR Spectroscopy A->D Functional Group Identification E Purity Analysis (HPLC / UPLC) A->E Purity Assay (>95%)

Caption: Analytical workflow for product validation.

Expected Analytical Data:

TechniqueExpected ObservationsRationale
¹H NMR - Singlet for C5-H (approx. 7.5-7.8 ppm).- Multiplet for N-CH of sec-butyl group.- Signals for CH₂, CH₃ of sec-butyl group.- Broad singlet for NH₂ (approx. 4.0-5.0 ppm).Confirms the presence of all proton environments. The chemical shift of the pyrazole proton indicates substitution at C4.
¹³C NMR - Signals for C3, C4, and C5 of the pyrazole ring.- Signals for the four distinct carbons of the sec-butyl group.Confirms the carbon skeleton. The C4 signal will be shifted due to the chlorine atom.[13]
NOESY NMR - A spatial correlation (cross-peak) between the N-CH proton of the sec-butyl group and the C5-H of the pyrazole ring.This is the most definitive NMR method to confirm N1-alkylation. The absence of a correlation to the C3 position rules out the N2-isomer.[14]
Mass Spec (ESI+) - [M+H]⁺ peak corresponding to C₇H₁₃ClN₃⁺ (m/z ≈ 174.08).- Isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).Confirms the molecular weight and elemental composition.
FTIR - N-H stretching bands (approx. 3200-3400 cm⁻¹).- C-H stretching bands (approx. 2850-3000 cm⁻¹).- C=N and C=C stretching in the aromatic region.Confirms the presence of key functional groups (amine, alkyl chains).[15]

Application as a Pharmaceutical Intermediate: A Protocol for Amide Coupling

The 3-amino group is a powerful tool for diversification. The following protocol demonstrates its use in a standard amide coupling reaction to form a more complex, drug-like molecule.

Reaction: Acylation of 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine with an example acyl chloride (e.g., Benzoyl Chloride).

Materials:

  • 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: Dissolve 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under nitrogen. Add TEA (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization to yield the target N-(1-(sec-butyl)-4-chloro-1H-pyrazol-3-yl)benzamide. This demonstrates the transformation of the intermediate into a more advanced scaffold.[16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Chlorination (Step 1) - Incomplete reaction.- Over-chlorination.- Product loss during workup.- Increase reaction time or temperature slightly.- Ensure TCCA is added slowly at 0°C; check stoichiometry.- Perform extractions carefully; ensure pH is correct.
Mixture of regioisomers in N-Alkylation (Step 2) - Base is not strong enough.- Reaction temperature too high.- Use a stronger base like NaH instead of K₂CO₃ to ensure complete and irreversible deprotonation at N1.- Maintain low temperature during addition of alkylating agent.
Incomplete N-Alkylation - Inactive NaH (oxidized or wet).- Insufficient reaction time.- Poor quality DMF (not anhydrous).- Use fresh NaH or wash thoroughly with hexanes.- Extend reaction time and monitor by TLC/LC-MS.- Use freshly opened or distilled anhydrous DMF.
Difficulty purifying final product - Close-running impurities.- Oily product that won't crystallize.- Use a slow gradient during column chromatography.- Try a different solvent system for chromatography or attempt to make a salt (e.g., HCl salt) to induce crystallization.

References

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing).
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. ResearchGate.
  • Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Benchchem.
  • Technical Support Center: Characterization of Substituted Pyrazoles. Benchchem.
  • SAFETY DATA SHEET. (Specific to 1-Methyl-1H-pyrazol-3-amine).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate.
  • 5-Chloro-1H-pyrazol-3-amine Safety Data Sheet. Apollo Scientific.
  • Pharmaceutical Intermediates List. Jinan Qinmu Fine Chemical Co., Ltd.
  • Recent developments in aminopyrazole chemistry. Arkivoc.

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Application Notes and Protocols for the Acylation of 3-Amino-4-chloropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The selective acylation of 3-amino-4-chloropyrazoles is a pivotal transformation in medicinal chemistry and materials science. The resulting N-acyl derivatives are key building blocks for a diverse range of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] This guide provides an in-depth exploration of the reaction conditions for the acylation of 3-amino-4-chloropyrazoles, focusing on achieving high chemoselectivity and yield. We will delve into the mechanistic underpinnings of common protocols, offering a rationale for the selection of reagents and reaction parameters.

Understanding the Acylation of 3-Amino-4-chloropyrazoles: A Tale of Two Nitrogens

The primary challenge in the acylation of 3-amino-4-chloropyrazole lies in directing the acyl group to the exocyclic amino group (at the C3 position) while avoiding acylation of the pyrazole ring nitrogens (N1 and N2). The pyrazole ring itself is aromatic, and the ring nitrogens possess lone pairs of electrons, making them potential sites for acylation.[2]

The 4-chloro substituent exerts an electron-withdrawing effect, which can influence the nucleophilicity of both the exocyclic amino group and the ring nitrogens. Understanding this electronic interplay is crucial for optimizing reaction conditions to favor the desired N-acylation at the 3-amino position.

Key Factors Influencing Regioselectivity:
  • Steric Hindrance: The exocyclic amino group is generally less sterically hindered than the ring nitrogens, particularly the N1 position, which is flanked by the C5 proton and the C=N bond. This steric difference can be exploited to achieve selective acylation.

  • Nucleophilicity: The relative nucleophilicity of the exocyclic amino group versus the ring nitrogens is a key determinant of the reaction outcome. While the exocyclic amino group is a primary amine and generally a good nucleophile, the pyrazole ring nitrogens also exhibit nucleophilic character. The electron-withdrawing effect of the 4-chloro group can modulate the nucleophilicity of these sites.

  • Reaction Conditions: The choice of acylating agent, base, solvent, and temperature can significantly impact the regioselectivity of the acylation.

Strategic Approaches to Selective N-Acylation

Several methods can be employed for the acylation of 3-amino-4-chloropyrazoles. The choice of method will depend on the specific acyl group to be introduced, the scale of the reaction, and the desired purity of the product.

Method 1: Acylation using Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that readily react with amines.[3][4] This high reactivity, however, can sometimes lead to a lack of selectivity. The use of a suitable base is crucial to neutralize the HCl byproduct and to modulate the reactivity of the system.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as pyridine or triethylamine is typically used. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[5][6] This can be particularly useful for less reactive acyl chlorides or amines. For more sensitive substrates, a hindered base like diisopropylethylamine (DIPEA) can be employed to minimize side reactions.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction rate.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and improve selectivity.

Experimental Protocol: Acylation with Acyl Chlorides

Materials:

  • 3-Amino-4-chloropyrazole

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-chloropyrazole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.1 - 1.5 eq) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (1.05 - 1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Method 2: Acylation using Carboxylic Anhydrides

Carboxylic anhydrides are less reactive than acyl chlorides and often provide better selectivity.[7] The reaction can be performed with or without a catalyst, depending on the reactivity of the anhydride and the amine.

Causality Behind Experimental Choices:

  • Catalyst: For less reactive systems, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added. DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction rate.[8][9][10]

  • Solvent: Aprotic solvents like DCM, THF, or acetonitrile are suitable. In some cases, the reaction can be carried out neat in the anhydride itself if it is a liquid.[11]

  • Temperature: The reaction is typically carried out at room temperature or with gentle heating.

Experimental Protocol: Acylation with Carboxylic Anhydrides

Materials:

  • 3-Amino-4-chloropyrazole

  • Carboxylic anhydride (e.g., acetic anhydride, benzoic anhydride)

  • Pyridine (anhydrous) or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM, anhydrous) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-amino-4-chloropyrazole (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.1 eq) or a catalytic amount of DMAP (0.1 eq).

  • Add the carboxylic anhydride (1.1 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Gentle heating may be required for less reactive anhydrides.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove the carboxylic acid byproduct and any unreacted anhydride.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Comparison of Reaction Conditions

Acylating AgentBase/CatalystSolventTemperatureTypical YieldsSelectivity
Acyl ChloridePyridineDCM, THF0 °C to RTGood to ExcellentModerate to Good
Acyl ChlorideDIPEADCM0 °C to RTGoodGood to Excellent
AnhydridePyridineDCM, AcetonitrileRT to RefluxGood to ExcellentGood
AnhydrideDMAP (cat.)DCM, THFRTExcellentExcellent

Visualization of Key Processes

Generalized Acylation Workflow

AcylationWorkflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification Start Dissolve 3-Amino-4-chloropyrazole in anhydrous solvent AddBase Add Base (e.g., Pyridine) Start->AddBase Cool Cool to 0°C (for Acyl Chlorides) AddBase->Cool AddAcylatingAgent Add Acylating Agent (Acyl Chloride or Anhydride) Cool->AddAcylatingAgent Stir Stir and Monitor (TLC) AddAcylatingAgent->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify Product Pure N-Acylated Product Purify->Product

Caption: Generalized workflow for the acylation of 3-amino-4-chloropyrazoles.

Mechanism of DMAP Catalysis

DMAP_Mechanism DMAP DMAP AcylDMAP [R-CO-DMAP]+ DMAP->AcylDMAP Nucleophilic Attack AcylAnhydride R-CO-O-CO-R AcylAnhydride->AcylDMAP Carboxylate R-COO- AcylAnhydride->Carboxylate Leaving Group AcylDMAP->DMAP Catalyst Regeneration Product Ar-NH-CO-R AcylDMAP->Product Acyl Transfer Aminopyrazole Ar-NH2 Aminopyrazole->Product Product->DMAP

Caption: Simplified mechanism of DMAP-catalyzed acylation.

Troubleshooting and Expert Insights

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the acylating agent.

    • For less reactive substrates, consider using a more potent acylating agent or a catalyst like DMAP.

    • Increasing the reaction temperature or time may improve conversion, but monitor for side product formation.

  • Poor Selectivity (Ring Acylation):

    • Use a less reactive acylating agent, such as a carboxylic anhydride instead of an acyl chloride.

    • Employ a bulky, non-nucleophilic base to minimize its interaction with the acylating agent.

    • Conduct the reaction at a lower temperature to favor the kinetically preferred acylation of the more accessible exocyclic amino group.

  • Formation of Diacylated Product:

    • Use a stoichiometric amount of the acylating agent (closer to 1.0 equivalent).

    • Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

Conclusion

The selective N-acylation of 3-amino-4-chloropyrazoles is a readily achievable transformation with careful consideration of the reaction parameters. By understanding the interplay of steric and electronic factors and by choosing the appropriate acylating agent, base, and solvent, researchers can efficiently synthesize a wide array of valuable N-acylated pyrazole derivatives. The protocols and insights provided in this guide serve as a robust starting point for the successful execution and optimization of this important reaction in the pursuit of novel chemical entities.

References

  • Catalysis Conference.

  • ResearchGate.

  • HETEROCYCLES.

  • Vedantu.

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Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole motif is a cornerstone in medicinal chemistry and drug development, with substituted pyrazoles exhibiting a wide array of biological activities, including antitumor, antiviral, and antifungal properties.[1] Specifically, C4-aminated pyrazoles are crucial pharmacophores found in various kinase inhibitors and other therapeutic agents.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic substitution or reductive amination, which often require harsh conditions.[2][3][4] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to synthesize arylamines, including those containing sensitive heterocyclic systems like pyrazoles.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the Buchwald-Hartwig amination for the synthesis of pyrazole amines. We will delve into the mechanistic underpinnings of the reaction, discuss the critical parameters influencing its success, and provide detailed, field-proven protocols for practical execution.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Reductive Elimination of Pd(II) to Pd(0): The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The aryl halide (in this case, a halopyrazole) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) complex. The general reactivity order for the halide is I > Br > Cl.[6]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyrazole product, regenerating the active Pd(0) catalyst.[2][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (R₂NH) PdII_ArX->AmineCoord R₂NH PdII_Amine [L-Pd(II)(Ar)(X)(R₂NH)] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 Ar-NR₂ Product N-Arylpyrazole (Ar-NR₂) ReductElim->Product ArX Halopyrazole (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Amine->AmineCoord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Pyrazole Amination

The successful application of the Buchwald-Hartwig amination to pyrazole substrates hinges on the careful selection of several key parameters. Five-membered heterocyclic halides can be challenging coupling partners, potentially due to their ability to inhibit or deactivate the palladium catalyst.[8]

Palladium Precatalyst

While various palladium sources can be utilized, Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly employed.[9] The choice of precatalyst can influence the reaction efficiency, and in some cases, Pd₂(dba)₃ has been shown to be superior to Pd(OAc)₂.[9]

Ligands: The Heart of the Catalyst

The choice of phosphine ligand is critical for a successful transformation, as it stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.[4] For pyrazole substrates, bulky, electron-rich biaryl phosphine ligands are often the key to high yields.

LigandStructureKey Features & Applications
tBuDavePhos 1,1'-(di-tert-butylphosphino)ferroceneEffective for C-N coupling with alkylamines lacking a β-hydrogen.[1][10]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA versatile and highly active ligand for a broad range of amines.
JosiPhos CyPF-tBu (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineParticularly effective for challenging cross-couplings of trifluoromethylpyrazoles.[11]
tBuBrettPhos 4-(N,N-Dimethylamino)phenyl-di-tert-butylphosphineA newly developed ligand showing high efficacy for the amination of unprotected bromoimidazoles and bromopyrazoles.[8]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA bidentate ligand that can prevent common side reactions, especially when using alcoholic solvents.[12]
The Role of the Base

A base is required to deprotonate the amine in the catalytic cycle.[6] The choice of base is crucial and can significantly impact the reaction outcome.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[8][9]

  • Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, sometimes offering better functional group tolerance.[9]

Solvent Selection

Aprotic, non-polar solvents are generally preferred for the Buchwald-Hartwig amination.

  • Toluene and xylene are common choices, particularly for reactions requiring higher temperatures.[9]

  • 1,4-Dioxane is also frequently used.

  • In some cases, ethanolic solvents have been successfully employed, with the appropriate choice of ligand (e.g., Xantphos) being critical to prevent side reactions.[12]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific substrates.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 4-Halopyrazoles with Secondary Amines

This protocol is adapted from studies on the C4-amination of 4-halo-1H-1-tritylpyrazoles.[1][13]

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_reagents Add halopyrazole, amine, Pd(dba)₂, and tBuDavePhos to a reaction vessel. start->add_reagents add_base_solvent Add base (e.g., NaOtBu) and solvent (e.g., toluene). add_reagents->add_base_solvent degas Degas the reaction mixture. add_base_solvent->degas heat Heat the reaction mixture at the desired temperature (e.g., 80-110 °C). degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Quench with water and extract with an organic solvent. cool->quench dry_concentrate Dry the organic layer and concentrate in vacuo. quench->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify end End purify->end

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 4-Halopyrazole (e.g., 4-bromo-1-tritylpyrazole)

  • Amine (1.2 - 2.0 equivalents)

  • Pd(dba)₂ (5-10 mol%)

  • tBuDavePhos (10-20 mol%)

  • Sodium tert-butoxide (2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add the 4-halopyrazole, amine, Pd(dba)₂, and tBuDavePhos.

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Add anhydrous toluene, followed by sodium tert-butoxide.

  • The reaction mixture is heated to 80-110 °C and stirred for the specified time (typically 12-24 hours), or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature.

  • The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aminopyrazole.

Protocol 2: Amination of Unprotected Bromopyrazoles

This protocol is based on a method developed for the amination of unprotected bromoimidazoles and bromopyrazoles using a specialized catalyst system.[8]

Materials:

  • Bromopyrazole (e.g., 3-bromo-1H-pyrazole or 4-bromo-1H-pyrazole)

  • Amine (1.2 equivalents)

  • tBuBrettPhos Pd G4 precatalyst (P4) (1-2 mol%)

  • tBuBrettPhos ligand (L4) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equivalents)

  • Anhydrous THF

Procedure:

  • In a glovebox, an oven-dried vial is charged with the tBuBrettPhos Pd G4 precatalyst and the tBuBrettPhos ligand.

  • The bromopyrazole and LHMDS are added to the vial.

  • Anhydrous THF is added, followed by the amine.

  • The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 50-80 °C) for 12-16 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the aminopyrazole product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature- Ensure inert atmosphere and anhydrous conditions.- Screen different ligands and bases.- Increase the reaction temperature or consider microwave irradiation.[1][13]
Side reactions (e.g., hydrodehalogenation) - Presence of water or protic impurities- β-hydride elimination with certain amines[1]- Use rigorously dried solvents and reagents.- For amines with β-hydrogens, consider alternative catalysts (e.g., copper-based systems).[1]
Catalyst deactivation - Coordination of the pyrazole nitrogen to the palladium center- Use bulky ligands to shield the metal center.- Employ N-protected pyrazoles if possible.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of pyrazole amines, enabling the construction of molecules with significant potential in drug discovery and materials science. A thorough understanding of the reaction mechanism and the judicious selection of the catalyst system, base, and solvent are critical for achieving high yields and purity. The protocols and insights provided in these application notes serve as a robust foundation for researchers to successfully implement this transformative methodology in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

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Application Note & Protocols: Regioselective Alkylation Methods for 4-Chloro-3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrazoles are foundational scaffolds in modern medicinal chemistry, integral to a wide array of therapeutics.[1][2][3][4] The 4-chloro-3-aminopyrazole motif, in particular, offers a versatile platform for drug discovery, providing key vectors for molecular elaboration. However, the functionalization of the pyrazole core via N-alkylation presents a significant synthetic challenge: controlling the site of alkylation between the two ring nitrogen atoms, N1 and N2.[5][6] Achieving high regioselectivity is paramount, as the resulting N1 and N2 regioisomers are distinct chemical entities with different physicochemical properties and biological activities. This guide provides a detailed examination of the principles governing the regioselective alkylation of 4-chloro-3-aminopyrazole and delivers field-proven, step-by-step protocols for achieving high selectivity for either the N1 or N2 position.

Foundational Principles: Understanding Regioselectivity

The outcome of the N-alkylation of an unsymmetrical pyrazole is not random; it is a predictable event governed by a complex interplay of tautomerism, sterics, and electronics.

Annular Tautomerism

4-Chloro-3-aminopyrazole exists as a dynamic equilibrium between two principal tautomeric forms. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents.[7][8] While the 3-amino tautomer is generally favored, both forms are accessible, and the deprotonation by a base generates a common pyrazolate anion. The subsequent alkylation occurs on this anion.

Tautomers cluster_equilibrium Tautomeric Equilibrium T1 3-Amino-4-chloro-1H-pyrazole T2 5-Amino-4-chloro-1H-pyrazole T1->T2 H⁺ shift Anion Pyrazolate Anion (Resonance Hybrid) T1->Anion + Base - H⁺ T2->Anion + Base - H⁺ Anion->T1 + H⁺ Anion->T2 + H⁺

Caption: Tautomeric equilibrium of 4-chloro-3-aminopyrazole and formation of the common pyrazolate anion.

Factors Governing the Site of Alkylation

The reaction of an alkylating agent with the pyrazolate anion can yield two distinct regioisomers. The ratio of these products is dictated by the following factors:

  • Steric Hindrance: This is often the dominant factor. The nitrogen atom with less steric congestion in its vicinity is more accessible to the incoming alkylating agent.[5][9] In 4-chloro-3-aminopyrazole, the amino group at C3 makes the adjacent N2 nitrogen more sterically hindered than the N1 nitrogen (adjacent to C5). Therefore, alkylation typically favors the N1 position.

  • Electronic Effects: Substituents modulate the electron density and nucleophilicity of the ring nitrogens. The electron-donating amino group at C3 increases the electron density at the adjacent N2, potentially enhancing its nucleophilicity. Conversely, the electron-withdrawing chloro group at C4 reduces electron density across the ring. The ultimate regiochemical outcome depends on the balance of these competing effects.[5]

  • Reaction Conditions: The choice of base, solvent, and counter-ion significantly impacts selectivity.

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can favor the formation of specific regioisomers by differentially solvating the transition states.[5]

    • Base & Counter-ion: Strong bases like NaH create a "free" anion, where sterics are paramount. Weaker bases like K₂CO₃ can lead to ion-pairing, where the cation (e.g., K⁺) can coordinate with the pyrazole nitrogens and influence the reaction site. Some metal cations, like Mg²⁺, have been shown to chelate with nearby functional groups, directing alkylation to the proximal nitrogen.[5]

Regioisomers Start 4-Chloro-3-aminopyrazole N1_Product 1-Alkyl-5-amino-4-chloropyrazole (N1-Alkylation Product) Start->N1_Product  Sterically Favored (Less Hindered Path) N2_Product 1-Alkyl-3-amino-4-chloropyrazole (N2-Alkylation Product) Start->N2_Product  Sterically Disfavored (More Hindered Path)

Caption: The two possible regioisomeric products from the N-alkylation of 4-chloro-3-aminopyrazole.

Experimental Protocols

The following protocols provide methodologies to selectively synthesize either the N1 or N2 alkylated isomer of 4-chloro-3-aminopyrazole.

Protocol 1: N1-Regioselective Alkylation via Steric Control

This protocol leverages steric hindrance to direct alkylation to the less encumbered N1 position. It is the most common and generally high-yielding approach for 3-substituted pyrazoles. The use of potassium carbonate in a polar aprotic solvent like DMSO is a robust and well-documented method.[10]

Methodology:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4-chloro-3-aminopyrazole (1.0 eq).

  • Solvent & Base Addition: Add anhydrous DMSO (or DMF) to create a 0.2–0.5 M solution. Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Initiation: Stir the suspension vigorously at room temperature for 30 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1–1.2 eq) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–16 hours). Gentle heating (40–50 °C) can be applied to accelerate reactions with less reactive electrophiles.

  • Workup: Upon completion, pour the reaction mixture into cold water (10x the volume of DMSO). The product may precipitate or can be extracted.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Protocol 2: N2-Regioselective Alkylation via Cation Chelation

Achieving selectivity for the more sterically hindered N2 position requires overriding the inherent steric bias. This can be accomplished by using a Lewis acidic cation that can chelate to both the N2 nitrogen and the exocyclic amino group, thereby increasing the nucleophilicity of N2 and directing the alkylating agent to this site. Magnesium-based reagents have been shown to favor N2-alkylation.[5]

Methodology:

  • Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add 4-chloro-3-aminopyrazole (1.0 eq) and dissolve it in anhydrous THF.

  • Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable Grignard reagent (e.g., ethylmagnesium bromide, EtMgBr, 1.1 eq in THF). The Grignard reagent acts as a base to deprotonate the pyrazole and provides the chelating Mg²⁺ cation. Stir at 0 °C for 1 hour.

  • Electrophile Addition: Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to isolate the desired N2-alkylated product, separating it from any N1-isomer that may have formed.

Data Summary and Comparison

The choice of methodology has a profound impact on the regiochemical outcome. The following table summarizes expected results for the alkylation of 4-chloro-3-aminopyrazole with benzyl bromide under different conditions.

Method Base Solvent Key Factor Expected N1:N2 Ratio Typical Yield Reference
Protocol 1K₂CO₃DMSOSteric Control>95:580-95%[10]
Protocol 2EtMgBrTHFCation Chelation<10:9050-70%[5]
StandardNaHTHFSteric Control (Free Anion)>98:275-90%[5]
AlternativeCSA (cat.)TolueneAcid-Catalyzed (Steric)>90:1060-85%[9][11]

Note: Ratios and yields are illustrative and can vary based on the specific alkylating agent and precise reaction conditions.

General Experimental Workflow

A systematic approach is critical for reproducible results in regioselective synthesis.

Workflow Start Start: Select Protocol (N1 vs. N2) Setup 1. Reaction Setup (Dry Glassware, Inert Atm.) Start->Setup Reagents 2. Add Pyrazole, Solvent, Base Setup->Reagents Stir 3. Pre-Stir / Complexation Reagents->Stir Electrophile 4. Add Alkylating Agent Stir->Electrophile Monitor 5. Monitor by TLC / LC-MS Electrophile->Monitor Workup 6. Quench & Workup (Extraction) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS to confirm structure & ratio) Purify->Analyze End End: Pure Regioisomer Analyze->End

Caption: A generalized workflow for the regioselective N-alkylation of 4-chloro-3-aminopyrazole.

Troubleshooting and Key Considerations

  • Low Yields: Ensure all reagents and solvents are anhydrous, as water can consume the base and electrophile. Check the quality of the alkylating agent. For less reactive electrophiles, gentle heating may be necessary.

  • Poor Selectivity: If Protocol 1 gives a mixture, ensure the base is not too strong (e.g., NaH can sometimes give slightly different results than K₂CO₃). If Protocol 2 fails, ensure the Grignard reagent is of high quality and added slowly at low temperature.

  • Isomer Separation: The N1 and N2 isomers often have different polarities and can typically be separated by silica gel chromatography. A careful selection of the eluent system is critical.

  • Structure Confirmation: The definitive assignment of the N1 versus N2 structure must be done by 2D NMR spectroscopy (NOESY or HMBC). For example, in the N1-isomer, a NOESY correlation would be expected between the protons of the alkyl group and the H5 proton of the pyrazole ring. In the N2-isomer, a correlation would be seen with the protons of the exocyclic amino group.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Recent applications of pyrazole and its substituted analogs.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
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  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
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  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
  • Diverse Pharmacological Potential of different Substituted Pyrazole Deriv
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
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  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.
  • Tautomerism in substituted 3-aminopyrazoles. Benchchem.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • Recent developments in aminopyrazole chemistry. Arkivoc.

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scale-up synthesis of 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine

Abstract

This document provides a comprehensive, technically detailed guide for the multi-kilogram scale synthesis of 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine, a critical building block for pharmaceutical development. The protocol outlines a robust three-step synthetic sequence commencing with the chlorination of 3-nitro-1H-pyrazole, followed by a regioselective N-alkylation, and culminating in a chemoselective nitro group reduction. This guide is designed for researchers, scientists, and drug development professionals, emphasizing scalable and safe laboratory practices, process optimization, and in-depth mechanistic rationale for each procedural step.

Introduction: The Strategic Importance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in a wide array of biological interactions. The specific scaffold of 1,3,4-trisubstituted pyrazoles is of particular interest in the development of kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[3] The title compound, 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine, is a key intermediate, offering three points of diversification for the generation of extensive compound libraries.

The synthesis of this molecule on a large scale presents several challenges, including the handling of hazardous reagents, controlling regioselectivity during N-alkylation, and ensuring a safe and efficient final reduction step. This application note provides a validated and scalable protocol designed to address these challenges, ensuring high yield and purity of the final product.

Overall Synthetic Scheme

The synthesis is a three-step process, as illustrated below. Each step has been optimized for scalability and safety.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Nitro Reduction A 3-Nitro-1H-pyrazole B 4-Chloro-3-nitro-1H-pyrazole A->B SO₂Cl₂, Acetic Acid C 1-(sec-Butyl)-4-chloro-3-nitro-1H-pyrazole B->C 2-Bromobutane, K₂CO₃, DMF D 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine C->D Fe, NH₄Cl, EtOH/H₂O

Figure 1: Synthetic pathway for 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine.

Experimental Protocols: A Step-by-Step Guide

Step 1: Chlorination of 3-Nitro-1H-pyrazole

Introduction: The electrophilic chlorination of the pyrazole ring at the 4-position is achieved using sulfuryl chloride. Acetic acid serves as a suitable solvent.[4][5] This reaction is highly exothermic and requires careful temperature control.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3-Nitro-1H-pyrazole113.081.008.84
Sulfuryl Chloride (SO₂Cl₂)134.971.329.78
Glacial Acetic Acid60.055.00 L-

Protocol:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a dropping funnel, and a gas outlet connected to a caustic scrubber.

  • Charging Reagents: Charge the reactor with 3-nitro-1H-pyrazole (1.00 kg, 8.84 mol) and glacial acetic acid (5.0 L).[6]

  • Cooling: Start the stirrer and cool the resulting slurry to 10 °C using a circulating chiller.

  • Addition of Sulfuryl Chloride: Add sulfuryl chloride (1.32 kg, 9.78 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 20 °C. Caution: The reaction is highly exothermic and releases HCl gas.[7][8][9]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 50 °C and hold for 4 hours. Monitor the reaction by HPLC until the starting material is <1%.

  • Quenching: Cool the reaction mixture to 20 °C and slowly transfer it to a separate vessel containing 20 L of cold water with vigorous stirring.

  • Isolation: The product precipitates as a pale-yellow solid. Stir the slurry for 1 hour, then isolate the solid by filtration.

  • Washing and Drying: Wash the filter cake with deionized water (3 x 5 L) until the filtrate is pH neutral. Dry the solid in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 1.15 - 1.25 kg (88-95%) of 4-chloro-3-nitro-1H-pyrazole.

Step 2: N-Alkylation of 4-Chloro-3-nitro-1H-pyrazole

Introduction: The N-alkylation of the pyrazole ring is performed using 2-bromobutane in the presence of potassium carbonate as a base.[10][11] For unsymmetrical pyrazoles, this reaction can yield a mixture of regioisomers.[12][13][14] DMF is used as the solvent due to its ability to dissolve the reactants and facilitate the SN2 reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Chloro-3-nitro-1H-pyrazole147.521.006.78
2-Bromobutane137.021.128.14
Potassium Carbonate (K₂CO₃)138.211.4010.13
N,N-Dimethylformamide (DMF)73.098.00 L-

Protocol:

  • Reactor Setup: In a 20 L jacketed glass reactor, combine 4-chloro-3-nitro-1H-pyrazole (1.00 kg, 6.78 mol), potassium carbonate (1.40 kg, 10.13 mol), and DMF (8.0 L).

  • Addition of Alkylating Agent: Add 2-bromobutane (1.12 kg, 8.14 mol) to the suspension.

  • Reaction: Heat the mixture to 70 °C and maintain for 12-18 hours, monitoring by HPLC.

  • Work-up: Cool the reaction to room temperature and pour it into 40 L of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 L).

  • Washing: Combine the organic layers and wash with water (2 x 10 L) and then brine (10 L).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.

Expected Yield: 1.1 - 1.2 kg (80-88%) of 1-(sec-Butyl)-4-chloro-3-nitro-1H-pyrazole.

Step 3: Reduction of the Nitro Group

Introduction: The final step is the reduction of the nitro group to the corresponding amine. A variety of methods are available for this transformation.[15][16] For scale-up, reduction with iron powder in the presence of an acid or an ammonium salt is a cost-effective and safe option.[17][18][19][20]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1-(sec-Butyl)-4-chloro-3-nitro-1H-pyrazole203.631.004.91
Iron Powder (Fe)55.851.3724.55
Ammonium Chloride (NH₄Cl)53.491.3124.55
Ethanol46.0710.0 L-
Water18.022.5 L-

Protocol:

  • Reactor Setup: Charge a 50 L reactor with 1-(sec-Butyl)-4-chloro-3-nitro-1H-pyrazole (1.00 kg, 4.91 mol), ethanol (10.0 L), water (2.5 L), iron powder (1.37 kg, 24.55 mol), and ammonium chloride (1.31 kg, 24.55 mol).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor by HPLC.

  • Filtration: Cool the reaction to 40 °C and filter through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol (2 x 2 L).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (10 L) and water (10 L). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 L).

  • Washing and Drying: Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Expected Yield: 0.75 - 0.85 kg (80-90%) of 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine.

Safety and Hazard Management

Sulfuryl Chloride (SO₂Cl₂):

  • Hazards: Highly corrosive, reacts violently with water, and is a strong irritant to the respiratory system and skin.[7][8][9][21][22]

  • Handling: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a full-face respirator with an acid gas cartridge, rubber gloves, and acid-resistant clothing.[8][22] An eyewash station and safety shower must be readily accessible.[9]

  • Spills: In case of a spill, evacuate the area and contain the spill with an inert absorbent material like sand or vermiculite. Do not use water.[21]

Iron-Mediated Nitro Reduction:

  • Hazards: The reaction is exothermic and generates hydrogen gas, which is flammable.

  • Precautions: Ensure adequate ventilation and avoid sources of ignition. The addition of reagents and heating should be well-controlled to manage the exotherm.

Process Workflow and Logic

G cluster_prep Preparation cluster_step1 Step 1: Chlorination cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Reduction start Start reactor_prep Reactor Setup and Inerting start->reactor_prep end Final Product charge_s1 Charge 3-Nitropyrazole and Acetic Acid reactor_prep->charge_s1 cool_s1 Cool to 10 °C charge_s1->cool_s1 add_so2cl2 Add SO₂Cl₂ (T < 20 °C) cool_s1->add_so2cl2 react_s1 Heat to 50 °C add_so2cl2->react_s1 quench_s1 Quench in Water react_s1->quench_s1 isolate_s1 Filter and Dry quench_s1->isolate_s1 intermediate1 Intermediate 1: 4-Chloro-3-nitro-1H-pyrazole isolate_s1->intermediate1 charge_s2 Charge Intermediate 1, K₂CO₃, DMF intermediate1->charge_s2 add_alkyl Add 2-Bromobutane charge_s2->add_alkyl react_s2 Heat to 70 °C add_alkyl->react_s2 workup_s2 Aqueous Workup and Extraction react_s2->workup_s2 concentrate_s2 Concentrate workup_s2->concentrate_s2 intermediate2 Intermediate 2: 1-(sec-Butyl)-4-chloro-3-nitro-1H-pyrazole concentrate_s2->intermediate2 charge_s3 Charge Intermediate 2, Fe, NH₄Cl, EtOH/H₂O intermediate2->charge_s3 react_s3 Reflux charge_s3->react_s3 filter_s3 Filter through Celite react_s3->filter_s3 concentrate_s3 Concentrate filter_s3->concentrate_s3 extract_s3 Extract and Wash concentrate_s3->extract_s3 purify_s3 Recrystallize extract_s3->purify_s3 purify_s3->end

Figure 2: Detailed workflow for the scale-up synthesis.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of medicinal chemistry programs.

References

  • Yufeng. (2022, September 29). Everything about Sulfuryl Chloride.
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  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
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  • Large-scale synthesis of 1H-pyrazole. (n.d.). ResearchGate.
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  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Hazardous Substance Fact Sheet: Sulfuryl Chloride. (n.d.).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). MDPI.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). The Journal of Organic Chemistry - ACS Figshare.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). CNGBdb.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
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  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8][12]triazin-7(6H)-ones and Derivatives. (2025, September 18). MDPI. Retrieved from

  • The nitro to amine reduction: from millions of tons to single molecule studies. (n.d.). PMC.
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  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013, August 7).
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  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (n.d.). Green Chemistry (RSC Publishing).
  • 1-Butan-2-yl-3-(4-chlorophenyl)pyrazol-5-amine. (2025, November 15). PubChem.
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Troubleshooting & Optimization

Technical Support Center: Solving Regioselectivity Issues in Pyrazole Alkylation with 2-Bromobutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole N-alkylation, specifically addressing the regioselectivity challenges encountered when using secondary alkyl halides like 2-bromobutane. Here, we dissect the underlying mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols to empower you to control and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products when alkylating an unsymmetrical pyrazole with 2-bromobutane?

When reacting an unsymmetrical pyrazole with an alkylating agent like 2-bromobutane, a mixture of two regioisomers is often formed: the N1- and N2-alkylated products.[1] The ratio of these isomers is highly dependent on the reaction conditions and the substitution pattern of the pyrazole ring.

Q2: What key factors control the N1 vs. N2 regioselectivity in pyrazole alkylation?

The regioselectivity of pyrazole alkylation is a nuanced interplay of several factors:

  • Steric Hindrance: This is often the most dominant factor. The alkyl group will preferentially attach to the less sterically hindered nitrogen atom.[1] With a secondary alkyl halide like 2-bromobutane, the steric bulk is significant, and this effect is pronounced.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms.[1] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.

  • Solvent Polarity: The choice of solvent plays a critical role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile can significantly influence the regioselectivity, often favoring a single isomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[1]

  • Base and Counter-ion: The nature of the base and its corresponding cation can dictate the site of deprotonation and influence the transition state of the alkylation.[2] For instance, potassium carbonate in DMSO is often effective for N1-alkylation, while sodium hydride can sometimes suppress the formation of one regioisomer.[1][2]

  • Catalysts: Lewis acid catalysts, such as magnesium bromide (MgBr₂), have been reported to favor N2-alkylation.[1][3]

Q3: My ¹H NMR spectrum shows a complex mixture of products. How can I confirm the structures of the N1 and N2 isomers?

Differentiating between N1 and N2 isomers is crucial and can be achieved through advanced NMR techniques:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is invaluable for determining through-space proximity of protons. For example, a NOESY correlation between the protons of the sec-butyl group and a substituent at the C5 position of the pyrazole ring would be indicative of the N1-isomer. Conversely, a correlation to a C3 substituent would suggest the N2-isomer.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. The protons of the sec-butyl group will show a correlation to the C3 and C5 carbons of the pyrazole ring. The specific pattern of these correlations can help in the unambiguous assignment of the N1 and N2 positions.[5]

A visual guide to the key interactions for isomer identification is presented below:

G cluster_N1 N1-Alkylated Isomer cluster_N2 N2-Alkylated Isomer N1_pyrazole Pyrazole Ring (N1-sec-Butyl) N1_C5_sub C5 Substituent N1_pyrazole->N1_C5_sub Proximity N1_sec_butyl sec-Butyl Group N1_pyrazole->N1_sec_butyl Covalent Bond N1_sec_butyl->N1_C5_sub NOESY Correlation (Key Identifier) N2_pyrazole Pyrazole Ring (N2-sec-Butyl) N2_C3_sub C3 Substituent N2_pyrazole->N2_C3_sub Proximity N2_sec_butyl sec-Butyl Group N2_pyrazole->N2_sec_butyl Covalent Bond N2_sec_butyl->N2_C3_sub NOESY Correlation (Key Identifier) Regioselectivity_Troubleshooting cluster_sterics Steric Control cluster_solvent Solvent Effects cluster_base Base/Catalyst Modification cluster_temp Temperature Effects start Low Regioselectivity Observed sterics Modify Steric Environment start->sterics solvent Change Solvent System start->solvent base Alter Base/Catalyst start->base temp Adjust Reaction Temperature start->temp steric_details If possible, introduce a bulky substituent on the pyrazole ring to direct alkylation to the less hindered nitrogen. solvent_polar_aprotic Switch to Polar Aprotic: DMF, DMSO, Acetonitrile base_n1 For N1-selectivity: Use K₂CO₃ in DMSO temp_details Lowering the reaction temperature can sometimes increase the kinetic selectivity for one isomer. solvent_fluorinated Try Fluorinated Alcohols: TFE, HFIP solvent_polar_aprotic->solvent_fluorinated If polar aprotic is ineffective base_n2 For N2-selectivity: Consider MgBr₂ catalyst base_n1->base_n2 base_nah Use NaH to potentially favor one isomer base_n2->base_nah

Sources

stability of 4-chloro-3-aminopyrazoles under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability in Acidic Conditions

Welcome to the technical support center for researchers working with 4-chloro-3-aminopyrazole derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the chemical principles governing the stability of this important heterocyclic scaffold. This resource, presented in a practical question-and-answer format, will help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your compounds in acidic environments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability

This section addresses the core chemical principles that dictate how 4-chloro-3-aminopyrazoles behave in the presence of an acid.

Q1: What are the primary sites of interaction between a 4-chloro-3-aminopyrazole and an acid?

Answer: The 4-chloro-3-aminopyrazole scaffold has two primary sites that readily interact with acids: the pyrazole ring nitrogens and the exocyclic amino group.

  • Pyrazole Ring Nitrogens: The pyrazole ring contains two nitrogen atoms: one is a pyrrole-type (N1) and the other is a pyridine-type (N2). The pyridine-type nitrogen (N2) is the most basic site and is the primary center for protonation under acidic conditions.[1] This protonation disrupts the aromatic system's electron distribution, which is a key factor in the molecule's subsequent reactivity and potential degradation.

  • Exocyclic Amino Group (-NH₂): The 3-amino group is also basic and can be protonated to form an ammonium salt (-NH₃⁺). The extent of its protonation relative to the ring nitrogen depends on the specific pKa values of the molecule and the pH of the medium.

The protonation is a dynamic equilibrium, as illustrated below. The formation of the pyrazolium cation is a critical first step that influences the compound's stability.

G cluster_main Protonation Equilibrium Molecule 4-Chloro-3-aminopyrazole (Neutral) ProtonatedRing Pyrazolium Cation (N2-Protonated) Molecule->ProtonatedRing + H⁺ / - H⁺ (Major Pathway) ProtonatedAmine Ammonium Cation (NH2-Protonated) Molecule->ProtonatedAmine + H⁺ / - H⁺ (Minor Pathway) caption Figure 1. Protonation sites on the 4-chloro-3-aminopyrazole scaffold.

Caption: Figure 1. Protonation sites on the 4-chloro-3-aminopyrazole scaffold.

Q2: How does protonation affect the stability of the C4-Chloro substituent?

Answer: This is the central issue for stability. In a neutral state, the 3-amino group is electron-donating, and the pyrazole is an electron-rich heterocycle. This electronic character makes the C4-Cl bond relatively stable against nucleophilic attack.

However, upon protonation of the ring, the pyrazolium cation becomes strongly electron-deficient. This change dramatically alters the electronic landscape of the ring, effectively "activating" the C4 position towards nucleophilic aromatic substitution (SₙAr).[2][3] In aqueous acidic media, the nucleophile is water, which can lead to the hydrolytic cleavage of the C-Cl bond.

Q3: Is the compound more stable in strong, non-aqueous acids (like TFA) than in aqueous acids (like HCl)?

Answer: Often, yes. While it seems counterintuitive, stability can be greater in strong, anhydrous acids like trifluoroacetic acid (TFA) compared to aqueous mineral acids (HCl, H₂SO₄).

  • In Anhydrous TFA: TFA is a very strong acid commonly used for Boc deprotection.[4][5] It will readily protonate the pyrazole. However, in an anhydrous solvent like dichloromethane (DCM), the concentration of a competent nucleophile (like water) is very low. Therefore, the activated pyrazolium cation has nothing to react with, and the C-Cl bond remains intact for the typical duration of a deprotection reaction.

  • In Aqueous HCl: In aqueous HCl, the pyrazole is also protonated. The key difference is the presence of a high concentration of water, which can act as a nucleophile and attack the activated C4 position, leading to hydrolysis.[6]

Therefore, degradation is not just a function of acid strength but also the presence of a nucleophile.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: After an acidic workup (e.g., quenching a reaction with aq. HCl), my yield is low and LC-MS analysis shows a new, more polar peak.
  • Probable Cause: You are likely observing acid-catalyzed hydrolysis of the C4-chloro group. The resulting 4-hydroxy-3-aminopyrazole is significantly more polar than the starting material and may have poor solubility in common extraction solvents.

  • Proposed Degradation Pathway: The mechanism is a classic Nucleophilic Aromatic Substitution (SₙAr) on an activated heterocyclic ring.

G cluster_pathway Proposed Acid-Catalyzed Hydrolysis Pathway Start 4-Chloro-3-aminopyrazole Protonated Pyrazolium Cation (Activated) Start->Protonated  + H⁺ (Fast) Intermediate Meisenheimer-like Intermediate Protonated->Intermediate  + H₂O (Slow, RDS) Product 4-Hydroxy-3-aminopyrazole (Degradation Product) Intermediate->Product  - H⁺, - Cl⁻ (Fast) caption Figure 2. Proposed SₙAr mechanism for hydrolysis of the C-Cl bond.

Caption: Figure 2. Proposed SₙAr mechanism for hydrolysis of the C-Cl bond.

  • Troubleshooting & Solutions:

    • Avoid Strong Aqueous Acid: If possible, use a milder workup. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7).[7]

    • Minimize Contact Time: If an acidic wash is unavoidable (e.g., to remove basic impurities), perform it quickly and at low temperatures (0-5 °C). Immediately proceed to basification and extraction.

    • Extract the Aqueous Layer: The hydroxylated product may be partially soluble in the aqueous layer, even after basification. Try extracting the aqueous layer with a more polar solvent like ethyl acetate or a 9:1 DCM/isopropanol mixture.

    • Use a Buffered System: For reactions that generate acid, consider running them in the presence of a non-nucleophilic base to neutralize the acid as it forms.

Issue 2: My Boc-protected 4-chloro-3-aminopyrazole decomposed after deprotection with TFA followed by a standard aqueous workup.
  • Probable Cause: The compound was likely stable in the TFA/DCM solution. The degradation occurred when you added an aqueous base (like NaHCO₃) to neutralize the TFA. At the moment of quenching, you create a mixture of strong acid, water, and your substrate, creating the perfect conditions for hydrolysis before the solution is fully neutralized.

  • Troubleshooting & Solutions:

    • Evaporate First: After the deprotection is complete (monitor by TLC/LC-MS), remove the TFA and DCM in vacuo. This removes the acid without introducing water.

    • Use a Non-Aqueous Workup: Redissolve the resulting TFA salt in a solvent like DCM or EtOAc and wash carefully with saturated NaHCO₃. The goal is to neutralize the acid at the phase interface rather than in a homogenous aqueous solution.

    • Pre-cool All Solutions: When neutralizing, add the crude reaction mixture to a vigorously stirred, pre-cooled (0 °C) biphasic solution of ethyl acetate and saturated NaHCO₃. This ensures rapid and efficient neutralization, minimizing the time the compound spends in an acidic aqueous environment.

Issue 3: I am observing dehalogenation (replacement of -Cl with -H). What is causing this?
  • Probable Cause: While less common than hydrolysis, reductive dehalogenation can occur, especially if certain reagents are present.

    • Catalytic Hydrogenation: If you are performing a reaction that involves catalytic hydrogenation (e.g., reducing a nitro group elsewhere in the molecule with H₂/Pd-C), the C-Cl bond can be susceptible to hydrogenolysis.

    • Strong Reducing Agents: Certain strong reducing agents or reactive metals used in the reaction could potentially cause dehalogenation.

  • Troubleshooting & Solutions:

    • Catalyst Screening: If hydrogenation is necessary, screen different catalysts. Sometimes PtO₂ or Raney Nickel may be more selective.

    • Transfer Hydrogenation: Consider using transfer hydrogenation conditions (e.g., ammonium formate, cyclohexene) which can sometimes be milder and more selective.

    • Alternative Reductions: Use chemical reducing agents (e.g., SnCl₂/HCl for a nitro group) if compatible with the C-Cl bond. Note that the acidic conditions of a SnCl₂ reduction could still promote hydrolysis.

Part 3: Protocols & Best Practices

Follow these validated protocols to minimize degradation and assess the stability of your specific 4-chloro-3-aminopyrazole derivative.

Protocol 1: Recommended Acid-Stable Workup Procedure

This protocol is designed to neutralize an acidic reaction mixture while minimizing the risk of hydrolytic degradation.

  • Initial Quench (Optional): If the reaction is highly exothermic with water, cool the reaction vessel to 0 °C in an ice bath.

  • Neutralization: Slowly and carefully add the reaction mixture to a separate flask containing a vigorously stirred, biphasic mixture of an appropriate extraction solvent (e.g., ethyl acetate) and saturated aqueous sodium bicarbonate solution at 0 °C. Ensure the volume of the bicarbonate solution is sufficient to neutralize all the acid. Monitor the pH of the aqueous layer to ensure it is ≥ 8.[8]

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Extraction: Drain the aqueous layer. Wash the organic layer sequentially with (1) saturated aqueous NaHCO₃ and (2) brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol helps you quantitatively determine the stability of your compound under specific acidic conditions.[9][10]

  • Stock Solution Preparation: Prepare a stock solution of your 4-chloro-3-aminopyrazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Prepare a solution of 0.1 N HCl (aqueous).

    • In a small vial, add a defined volume of the acidic solution.

    • Place the vial in a water bath set to a controlled temperature (e.g., 40 °C).

  • Initiate Degradation: Add a small aliquot of your stock solution to the pre-heated acid solution to achieve a final concentration suitable for analysis (e.g., 50 µg/mL). Start a timer.

  • Time Points: At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the degradation by adding the aliquot to a vial containing a neutralizing agent (e.g., an appropriate volume of 0.1 N NaOH or a phosphate buffer) to bring the pH to neutral.

  • Analysis: Analyze all quenched samples by a validated LC-MS or HPLC-UV method.

  • Data Interpretation: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics. Identify major degradation products by their mass-to-charge ratio (m/z) and retention time.

Data Summary Table

Use the following table to summarize your findings from the forced degradation study.

ConditionTime (hours)Temperature (°C)% Parent Compound Remainingm/z of Major Degradant(s)
0.1 N HCl040100%N/A
0.1 N HCl140
0.1 N HCl440
0.1 N HCl2440
Control (pH 7 Buffer)2440
Part 4: Troubleshooting Workflow

Use this decision tree to diagnose and solve stability issues encountered during your experiments.

G cluster_workflow Troubleshooting Workflow: Unexpected Results After Acidic Treatment Start Problem: Low Yield or New Peaks after Acidic Step CheckPolarity Is the new peak more polar? Start->CheckPolarity CheckMass Does LC-MS show M-Cl+OH (M-19.5 Da)? CheckPolarity->CheckMass Yes CheckMass2 Does LC-MS show M-Cl+H (M-34.5 Da)? CheckPolarity->CheckMass2 No CheckMass->CheckMass2 No Hydrolysis Conclusion: Hydrolysis Occurred. (4-OH analog formed) CheckMass->Hydrolysis Yes Dehalogenation Conclusion: Dehalogenation Occurred. (Des-chloro analog formed) CheckMass2->Dehalogenation Yes Other Other side reaction. Consider isomerization or reaction with other reagents. CheckMass2->Other No Solution1 Solution: 1. Use non-aqueous/buffered workup. 2. Lower temperature and time. 3. Extract aqueous layers. Hydrolysis->Solution1 Solution2 Solution: 1. Avoid reductive conditions (H₂/Pd). 2. Screen alternative reagents. Dehalogenation->Solution2 caption Figure 3. Decision tree for troubleshooting stability issues.

Caption: Figure 3. Decision tree for troubleshooting stability issues.

References
  • Limbach, H.-H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 595-603. Retrieved from [Link]

  • Elguero, J., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

  • Williams, D. L. H. (1966). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Valdez, C. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Retrieved from [Link]

  • Oreate AI. (2026). Understanding the Acid Workup: A Key Step in Organic Chemistry. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Ji, Y. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Aminopyrazole (CAS 1820-80-0). Retrieved from [Link]

  • Britannica. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • Reddy, P. V. N., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Retrieved from [Link]

  • Reddit. (2024). Struggling with yield for a simple reaction: What could I be screwing up?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. Retrieved from [Link]

  • Konkoli, Z., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]

  • Toropov, A. A., et al. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Retrieved from [Link]

  • Medda, F., et al. (2015). Effect of Bronsted Acids and Bases, and Lewis Acid (Sn2+) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines. PubMed. Retrieved from [Link]

  • Perreux, L., et al. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. SciSpace. Retrieved from [Link]

  • Zhao, Y., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

  • Larhed, M., et al. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Retrieved from [Link]

  • The Pharma Innovation. (2015). Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • JOCPR. (n.d.). Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. Retrieved from [Link]

  • SciELO. (n.d.). Reaction of aromatic azides with strong acids: formation of fused nitrogen heterocycles and arylamines. Retrieved from [Link]

  • Ioffe, M. S., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. PMC. Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation of N-Alkylated Pyrazoles: A Comparative Guide to Regioisomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists, the pyrazole ring is a privileged scaffold, yet its alkylation presents a persistent regioselectivity challenge. The annular tautomerism of 1H-pyrazoles means that


 alkylation often yields a mixture of 1,3-  and 1,5-disubstituted  isomers. Differentiating these isomers is critical for establishing accurate Structure-Activity Relationships (SAR), as the biological activity often hinges on the specific vector of the N-substituent.

This guide moves beyond basic textbook definitions to provide a rigorous, data-driven workflow for distinguishing N1 vs. N2 alkylation products, prioritizing 2D NMR techniques as the primary analytical engine.

The Isomerism Challenge: 1,3 vs. 1,5

When a 3-substituted 1H-pyrazole is alkylated, two regioisomers are possible. The nomenclature depends on the numbering priority, but they are functionally distinct based on the proximity of the new N-alkyl group to the existing C-substituent.

  • 1,5-Isomer (Sterically Congested): The N-alkyl group is adjacent to the C-substituent. Often the kinetic product or formed via specific directing groups.

  • 1,3-Isomer (Thermodynamically Favored): The N-alkyl group is distal to the C-substituent. Often favored to minimize steric clash, but this is not an absolute rule.

Visualization: Alkylation Pathways

The following diagram illustrates the divergence in alkylation based on the tautomeric form reacting.

PyrazoleAlkylation Start 3-Substituted 1H-Pyrazole (Tautomeric Mixture) Base Deprotonation (NaH/K2CO3) Start->Base Anion Pyrazolide Anion (Resonance Hybrid) Base->Anion PathA Attack at N1 (Proximal to R) Anion->PathA Kinetic Control? PathB Attack at N2 (Distal to R) Anion->PathB Thermodynamic Control? ProdA 1,5-Isomer (Steric Clash) PathA->ProdA ProdB 1,3-Isomer (Steric Relief) PathB->ProdB

Figure 1: Divergent alkylation pathways of the pyrazolide anion. The ratio of 1,3- to 1,5-isomers depends on the steric bulk of substituent R, the alkylating agent, and solvent polarity.

Analytical Methodologies: A Comparative Deep Dive

While X-ray crystallography is the absolute confirmation, it is low-throughput and requires crystalline solids. For solution-phase chemistry, NMR is the standard.

Method A: 1D NMR ( H & C) – The "Quick Look"

Reliability: Low to Moderate. Relying solely on chemical shifts is risky due to solvent and substituent effects. However, general trends exist:

  • 
    C Shifts:  In 1-substituted pyrazoles, C5  (adjacent to N1) typically resonates upfield (lower ppm) relative to C3  (adjacent to N2), often by 3–10 ppm.
    
  • Coupling Constants (

    
    ):  If the pyrazole is 1-substituted (and C3/C4/C5 are protons), 
    
    
    
    is typically larger than
    
    
    .

Why it fails: If you have a single isomer, you have no reference. If you have a mixture, peaks overlap. Do not rely on this for novel scaffolds.

Method B: 2D NOESY/ROESY – The "Gold Standard"

Reliability: High. This is the most robust method for solution-phase assignment. It relies on the Nuclear Overhauser Effect (NOE), which correlates protons through space (< 5 Å).

  • The Logic:

    • 1,5-Isomer: The N-alkyl protons will show a strong NOE cross-peak to the Substituent at C5.

    • 1,3-Isomer: The N-alkyl protons will show a strong NOE cross-peak to the Proton at C5 (or the substituent at C5 is a hydrogen, and the substituent at C3 is distal).

  • Critical Requirement: You must assign the ring proton/substituent signals correctly first.

Method C: N HMBC – The "Definitive" Solution

Reliability: Very High. Nitrogen chemical shifts are highly sensitive to their environment.

  • Pyrrole-like N (N1): The alkylated nitrogen. Typically shielded (

    
     -150 to -180 ppm).
    
  • Pyridine-like N (N2): The imine nitrogen. Typically deshielded (

    
     -60 to -100 ppm).
    
  • Differentiation: In

    
     HMBC, the N-alkyl protons will show a strong 
    
    
    
    or
    
    
    correlation to the pyrrole-like N1. By tracing the correlations to ring carbons, you can map the connectivity definitively.

Comparative Performance Matrix

Feature1D NMR (

H/

C)
2D NOESY / ROESY

N HMBC
X-Ray Crystallography
Speed Fast (< 10 min)Medium (30-60 min)Slow (1-4 hours)Very Slow (Days/Weeks)
Sample Req. < 1 mg5-10 mg> 20 mg (preferred)Single Crystal
Cost LowLowMediumHigh
Confidence Low (Inferred)High (Spatial)Very High (Electronic)Absolute
Best For Purity checkRoutine assignment Complex/Ambiguous casesFinal validation

Experimental Protocols

Protocol 1: The "Gold Standard" NOESY Assignment

This protocol is designed to be self-validating. If you do not see any NOE signals, the experiment has failed (check mixing time or deoxygenation), not the hypothesis.

Materials:

  • 5–10 mg of isolated isomer.[1][2]

  • 0.6 mL DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred to prevent peak overlap).
  • High-quality NMR tube (5mm).

Step-by-Step:

  • Sample Prep: Dissolve the sample completely. Filter if any particulate is visible (particulates ruin field homogeneity).

  • Acquisition (1D): Acquire a standard

    
    H spectrum. Identify the N-alkyl signal (e.g., methyl singlet ~3.8-4.0 ppm) and the ring substituent signals.
    
  • Acquisition (NOESY):

    • Pulse Sequence:noesygpphpp (Bruker standard) or equivalent.

    • Mixing Time: Set to 500 ms . (Too short = no signal; too long = spin diffusion).

    • Scans: Minimum 16 scans, 256 increments in F1.

  • Processing: Phase the 2D spectrum carefully.

  • Analysis:

    • Draw a horizontal line from the N-alkyl signal.

    • Look for cross-peaks on the diagonal.

    • Interpretation:

      • Cross-peak to Substituent R : Confirms 1,5-Isomer .

      • Cross-peak to Ring Proton H5 : Confirms 1,3-Isomer (assuming R is at C3).

Protocol 2: N-HMBC (For Difficult Cases)

Use this when NOESY is ambiguous (e.g., if the substituent R has no protons, like -Cl or -NO2).

  • Concentration: Maximize concentration (20mg+ is ideal).

  • Pulse Sequence: Gradient-selected

    
     HMBC (optimized for long-range coupling, typically 
    
    
    
    Hz).
  • Reference: Nitromethane (0 ppm) or liquid NH

    
    .
    
  • Analysis: The N-alkyl protons will correlate strongly to the N1 atom. The chemical shift of this N1 (relative to the N2) confirms the electronic environment.

Analytical Decision Tree

Use this logic flow to determine the structure of your unknown isomer.

NMR_Decision_Tree Start Isolated N-Alkyl Pyrazole Q1 Does Substituent (R) have protons? Start->Q1 MethodA Run 2D NOESY (Mix time: 500ms) Q1->MethodA Yes (e.g., -Me, -Ph) MethodB Run 1H-13C HMBC & 1H-15N HMBC Q1->MethodB No (e.g., -Cl, -NO2) ResultA1 NOE: N-Alkyl <-> R MethodA->ResultA1 ResultA2 NOE: N-Alkyl <-> H-Ring MethodA->ResultA2 ConclA1 1,5-Isomer (Proximal) ResultA1->ConclA1 ConclA2 1,3-Isomer (Distal) ResultA2->ConclA2 ResultB1 N-Alkyl correlates to C5 (shielded C) MethodB->ResultB1 ResultB2 N-Alkyl correlates to C3 (deshielded C) MethodB->ResultB2 ResultB1->ConclA1 ResultB2->ConclA2

Figure 2: Logical workflow for structural assignment. The choice of method depends on the protonation state of the substituent.

References

  • BenchChem Technical Support. (2025).[1][2] Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. Retrieved from

  • Fruchier, A., et al. (1982).[3] NMR studies in the heterocyclic series XXIV—1H, 13C and 15N study of 15N labelled indazoles. Magnetic Resonance in Chemistry.

  • Martin, G. E., & Williams, A. J. (2011). Long-Range 1H-15N Heteronuclear Shift Correlation. Annual Reports on NMR Spectroscopy.
  • López, C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. Retrieved from

  • Claramunt, R. M., et al. (1993). 15N NMR of pyrazoles. Magnetic Resonance in Chemistry. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.